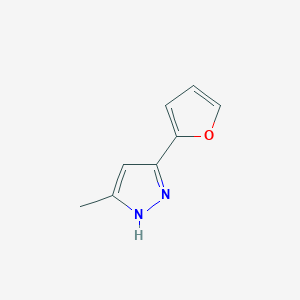
5-(2-Furyl)-3-methyl-1H-pyrazole
Cat. No. B8814252
M. Wt: 148.16 g/mol
InChI Key: VVSHKLXYBAYORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06294580B1
Procedure details


To a solution of 1.07 g (7.03 mmol) of 1-(2-furyl)-1,3-butanedione in 26 mL of MeOH at 25° C. was added 0.442 mL (14.07 mmol) of hydrazine. The reaction was stirred for 24 h then concentrated in vacuo. The residue was purified by silica gel flash column chromatography using hexanes/EtOAc (1:1) as eluent to give 1.02 g (98%) of title compound: low resolution MS (Cl) m/e 149 (MH+).



Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=O)[CH2:7][C:8](=O)[CH3:9].[NH2:12][NH2:13]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:7]=[C:8]([CH3:9])[NH:13][N:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.07 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C(CC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
0.442 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel flash column chromatography
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C1=NNC(=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.02 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
